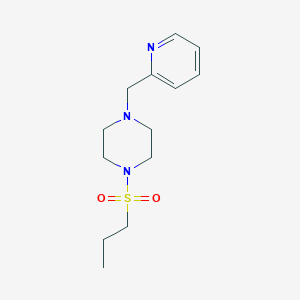
4-Bromophenyl 3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenyl 3-methoxybenzoate is an organic compound with the molecular formula C14H11BrO3 It is a derivative of benzoic acid and is characterized by the presence of a bromine atom on the phenyl ring and a methoxy group on the benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 3-methoxybenzoate typically involves the esterification of 4-bromophenol with 3-methoxybenzoic acid. One common method is the Fischer esterification, which involves reacting the acid and alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromophenyl 3-methoxybenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxylic acid or reduced to a hydroxyl group under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst and a boronic acid reagent under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to convert the methoxy group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the methoxy group to a hydroxyl group.
Major Products Formed
Substitution: Products of substitution reactions can vary depending on the nucleophile used. For example, using phenylboronic acid in a Suzuki-Miyaura coupling can yield a biphenyl derivative.
Oxidation: Oxidation of the methoxy group yields 4-bromophenyl 3-carboxybenzoate.
Reduction: Reduction of the methoxy group yields 4-bromophenyl 3-hydroxybenzoate.
Aplicaciones Científicas De Investigación
4-Bromophenyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromophenyl 3-methoxybenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Similar in structure but with an additional bromine atom on the benzoate moiety.
4-Bromophenylacetic acid: Contains a carboxylic acid group instead of a methoxy group.
Uniqueness
4-Bromophenyl 3-methoxybenzoate is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C14H11BrO3 |
|---|---|
Peso molecular |
307.14 g/mol |
Nombre IUPAC |
(4-bromophenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C14H11BrO3/c1-17-13-4-2-3-10(9-13)14(16)18-12-7-5-11(15)6-8-12/h2-9H,1H3 |
Clave InChI |
NHPXGYFSZMGOOF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10893215.png)

![Pyridine-3,5-diylbis[(2-methylpiperidin-1-yl)methanone]](/img/structure/B10893222.png)
![4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10893223.png)

![6-Amino-4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10893236.png)
![7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10893243.png)
![2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]-N-propylacetamide](/img/structure/B10893249.png)
![methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate](/img/structure/B10893257.png)
![N'-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B10893265.png)
![2-[(4-chlorophenyl)carbonyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide](/img/structure/B10893269.png)
![4-(4-{9-[4-(3,4-Dicyanophenoxy)phenyl]-9H-fluoren-9-YL}phenoxy)phthalonitrile](/img/structure/B10893271.png)


